5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has identified derivatives of the compound showing promising anticancer activity. In a study, various pyrazolone derivatives, including similar structural compounds, were synthesized and screened against human tumor breast cancer cell lines, with some showing notable efficacy (Ghorab, El-Gazzar, & Alsaid, 2014). Another study highlighted the synthesis of pyrazolopyrimidines and their enzymatic activity enhancement potential, particularly increasing reactivity of cellobiase, an enzyme involved in the hydrolysis of certain complex sugars (Abd & Gawaad, 2008).
Antimicrobial Activity
Derivatives of the compound have been reported to exhibit antimicrobial properties. Research synthesized and evaluated pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, revealing a potent effect on microbial reactivity (Abd & Gawaad, 2008). Additionally, compounds structurally related to the compound of interest were synthesized and showed significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Spectroscopic and Structural Investigations
The compound and its derivatives have been subject to spectroscopic and structural analysis. A study conducted a detailed experimental and theoretical analysis of a synthetic analog of the compound, investigating its vibrational frequencies and structural properties, revealing insights pertinent to drug discovery and pharmaceutical applications (Kumar et al., 2020).
Properties
IUPAC Name |
5-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O2/c1-21(2)22-8-10-25(11-9-22)26-20-27-29(35)32(18-19-33(27)30-26)17-14-28(34)31-15-12-24(13-16-31)23-6-4-3-5-7-23/h3-12,18-19,21,26-27,30H,13-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQFUIUSPIMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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